7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is This compound , derived from its bicyclic framework. The pyrido[2,3-b]pyrazine system consists of a pyridine ring fused to a pyrazine ring at the 2,3-positions. The numbering begins at the pyrazine nitrogen, with the bromine substituent at position 7 and the methyl group at position 4 on the tetrahydropyrido moiety.
The structural representation is best illustrated through its SMILES notation :
CN1C2=NC=C(Br)C=C2NCC1
This notation highlights the methyl group (-CH₃) attached to the nitrogen at position 4, the bromine atom (-Br) at position 7, and the saturated tetrahydropyrido ring. A 2D structural depiction is provided below:
CAS Registry Number and Alternative Chemical Identifiers
The CAS Registry Number for this compound is 1211581-98-4 , uniquely identifying it in chemical databases. Additional identifiers include:
Suppliers such as Bellen Chemistry Co., Ltd. and Shanghai Haohong Pharmaceutical Co., Ltd. list this compound under the aforementioned identifiers.
Molecular Formula and Weight Calculations
The molecular formula is C₈H₁₀BrN₃ , with a molecular weight of 228.09 g/mol . This is calculated as follows:
- Carbon (C): 12.01 g/mol × 8 = 96.08 g/mol
- Hydrogen (H): 1.008 g/mol × 10 = 10.08 g/mol
- Bromine (Br): 79.904 g/mol × 1 = 79.904 g/mol
- Nitrogen (N): 14.01 g/mol × 3 = 42.03 g/mol
Isomeric Considerations and Stereochemical Features
The compound exhibits structural isomerism based on substituent positioning. For instance, shifting the methyl group to position 6 yields 7-bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 1227075-76-4), a distinct structural isomer.
Stereochemical analysis reveals no chiral centers due to the absence of tetrahedral carbon atoms with four distinct substituents. The tetrahydropyrido ring adopts a chair-like conformation , minimizing steric strain between the methyl group and adjacent hydrogen atoms. The planar aromatic pyrazine ring ensures rigidity, while the saturated pyrido moiety allows limited rotational freedom.
Properties
Molecular Formula |
C8H10BrN3 |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
7-bromo-4-methyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H10BrN3/c1-12-3-2-10-7-4-6(9)5-11-8(7)12/h4-5,10H,2-3H2,1H3 |
InChI Key |
OTCDRZRXGWNSBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC2=C1N=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydropyrido[2,3-b]pyrazine Core
The core structure is generally synthesized via condensation reactions involving appropriate diamines and keto compounds or via cyclization of substituted precursors.
A common method involves the reaction of 4-methyl-substituted precursors with hydrazine derivatives or diamines under reflux in ethanol or other suitable solvents, often in the presence of acid catalysts such as acetic acid to promote cyclization.
Reaction conditions typically include refluxing for several hours (e.g., 12–24 h) under an inert or air atmosphere to ensure complete conversion.
Bromination at the 7-Position
Selective bromination is achieved by treating the tetrahydropyrido[2,3-b]pyrazine intermediate with brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
The bromination is usually carried out in solvents like acetonitrile, dichloromethane, or ethanol at low to moderate temperatures (0–25 °C) to avoid over-bromination or side reactions.
The reaction time varies from 1 to 6 hours depending on the reagent and conditions.
The regioselectivity for the 7-position is influenced by the electronic and steric effects of the methyl substituent at the 4-position, directing bromination to the desired site.
Purification and Characterization
The crude product is purified by recrystallization from solvents such as ethanol or by chromatographic techniques (e.g., silica gel column chromatography).
Characterization is performed using NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | 4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine precursor + hydrazine derivative, reflux in ethanol with acetic acid catalyst, 18 h | Formation of tetrahydropyrido[2,3-b]pyrazine core | 75–85 |
| 2 | Bromination with N-bromosuccinimide (NBS) in acetonitrile, 0–25 °C, 3 h | Selective bromination at 7-position | 70–80 |
| 3 | Purification by recrystallization | Pure this compound | — |
Research Findings and Optimization Notes
Solvent Effects: Ethanol and acetonitrile are preferred solvents for core formation and bromination, respectively, due to their polarity and ability to dissolve reactants effectively.
Catalyst Role: Acetic acid catalyzes the cyclization step, improving yield and reaction rate.
Temperature Control: Maintaining low temperature during bromination prevents polybromination and degradation.
Reaction Monitoring: TLC and HPLC are used to monitor reaction progress and optimize reaction time.
Alternative Methods: Some studies explore palladium-catalyzed coupling reactions for constructing related heterocycles, but for this compound, direct bromination remains the most efficient.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Core synthesis solvent | Ethanol | Reflux conditions, acid catalysis |
| Core synthesis time | 12–24 hours | Under air or inert atmosphere |
| Bromination reagent | N-bromosuccinimide (NBS) | Alternative: elemental bromine |
| Bromination solvent | Acetonitrile, dichloromethane | Low temperature (0–25 °C) |
| Bromination time | 1–6 hours | Controlled to avoid over-bromination |
| Purification method | Recrystallization, chromatography | Ensures high purity |
| Yield (overall) | 65–80% | Dependent on reaction optimization |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be used to remove the bromine atom, resulting in the formation of 4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of pyrido[2,3-b]pyrazine, including 7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have demonstrated that certain derivatives can act as inhibitors of anaplastic lymphoma kinase (ALK), which is implicated in various cancers, including non-small cell lung cancer .
1.2 Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research has suggested that pyrido-pyrazine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways. This makes them candidates for developing new anti-inflammatory drugs .
1.3 Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria .
Agricultural Biotechnology Applications
2.1 Plant Growth Regulation
In agricultural biotechnology, this compound has been explored as a plant growth regulator. Research indicates that synthetic low molecular weight heterocyclic compounds can serve as effective substitutes for traditional phytohormones like auxins and cytokinins. For instance, studies reported enhancements in vegetative growth and photosynthetic efficiency in maize when treated with these compounds .
2.2 Enhancing Crop Yield
The application of this compound in crop management has shown promising results in improving yield and quality. In controlled experiments, the application of pyrido-pyrazine derivatives led to increased chlorophyll content and enhanced growth rates in crops such as maize and pea seedlings .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of 7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom can enhance its binding affinity to certain molecular targets, leading to increased potency.
Comparison with Similar Compounds
Table 1: Structural Features of Pyrido[2,3-b]pyrazine Derivatives
Key Observations :
Table 2: Reactivity in Cross-Coupling Reactions
Key Observations :
- Bromine at position 7 in the target compound exhibits moderate reactivity in Suzuki couplings, whereas iodinated analogs (e.g., 2b-I) achieve higher yields .
- Competitive debromination occurs in bromo-iodo substrates (e.g., 3b), limiting utility in sequential functionalization .
Stability and Degradation
- The target compound’s 4-methyl group mitigates degradation observed in non-methylated analogs like 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine (4a), which degrades during iodination attempts .
- Fully aromatic derivatives (e.g., 3a) show greater thermal stability but lower solubility in polar solvents .
Biological Activity
7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H10BrN3
- Molecular Weight : 228.09 g/mol
- CAS Number : 1227075-63-9
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The specific synthetic route can vary depending on the desired purity and yield.
Antimicrobial Activity
Research has indicated that compounds within the pyrido[2,3-b]pyrazine class exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) tests have shown that derivatives of this compound can inhibit various bacterial strains effectively. A related study reported MIC values of 0.39 µg/mL against Bacillus subtilis and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays:
- Compounds similar to this structure have demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and BEL-7402 (liver cancer). For example:
The biological activity is often attributed to the ability of these compounds to interact with cellular targets such as DNA gyrase and other enzymes involved in cell proliferation:
Data Summary
Case Studies
- Antimicrobial Efficacy : A study focusing on the antibacterial properties of related pyrazine derivatives found that certain substitutions significantly enhanced activity against resistant strains of bacteria .
- Anticancer Research : Another investigation into chalcone-pyrazine hybrids revealed that modifications to the pyrazine structure could lead to improved cytotoxicity against various cancer cell lines while maintaining selectivity for cancerous cells over normal cells .
Q & A
Q. What advanced NMR techniques elucidate dynamic molecular behavior?
- Methods :
- NOESY : Detect spatial proximity between the bromine substituent and methyl group .
- Variable-Temperature NMR : Study conformational changes (e.g., ring puckering) between 25°C and –40°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
